1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol

Beschreibung

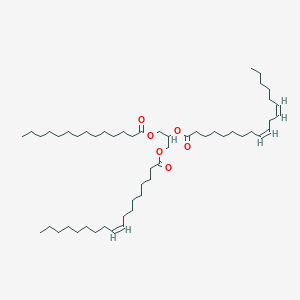

1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol (MLO-glycerol) is a mixed-acid triacylglycerol (TAG) with myristic acid (C14:0) at the sn-1 position, linoleic acid (C18:2, cis-9,12) at sn-2, and oleic acid (C18:1, cis-9) at sn-2. Its molecular formula is C₅₃H₉₆O₆, with a molecular weight of 829.3 g/mol . This compound is naturally present in mature human milk, infant formula fats, and butterfat, highlighting its relevance in nutritional biochemistry . MLO-glycerol is supplied as an oil (≥98% purity) and stored at -20°C .

Eigenschaften

IUPAC Name |

[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-24-26-28-31-34-37-40-43-46-52(55)58-49-50(48-57-51(54)45-42-39-36-33-30-21-18-15-12-9-6-3)59-53(56)47-44-41-38-35-32-29-27-25-23-20-17-14-11-8-5-2/h17,20,24-27,50H,4-16,18-19,21-23,28-49H2,1-3H3/b20-17-,26-24-,27-25- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNIXBLJTLNQQJ-CLLPMJJLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H96O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

829.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-Glycerin kann durch Veresterungsreaktionen synthetisiert werden, die Myristinsäure, Linolsäure und Ölsäure mit Glycerin umfassen . Die Reaktion beinhaltet typischerweise die Verwendung von Katalysatoren wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen umfassen häufig das Erhitzen des Gemisches auf Temperaturen von etwa 150-200 °C unter einer inerten Atmosphäre, um Oxidation zu vermeiden.

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-Glycerin die Verwendung von hochreinen Fettsäuren und Glycerin. Der Prozess wird in großen Reaktoren durchgeführt, wobei Temperatur, Druck und Reaktionszeit präzise gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Destillation oder Chromatographie gereinigt, um alle nicht umgesetzten Ausgangsmaterialien und Nebenprodukte zu entfernen .

Chemische Reaktionsanalyse

Reaktionstypen: 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-Glycerin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann an den ungesättigten Bindungen in Linolsäure und Ölsäure auftreten, was zur Bildung von Hydroperoxiden und anderen Oxidationsprodukten führt.

Hydrolyse: In Gegenwart von Wasser und Enzymen wie Lipasen können die Esterbindungen in der Verbindung hydrolysiert werden, um freie Fettsäuren und Glycerin freizusetzen.

Umesterung: Diese Reaktion beinhaltet den Austausch von Estergruppen zwischen dem Triacylglycerol und Alkoholen, die oft durch Basen oder Enzyme katalysiert wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien umfassen Sauerstoff, Ozon und Wasserstoffperoxid. Die Reaktion wird typischerweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.

Hydrolyse: Enzymatische Hydrolyse wird mit Lipasen bei physiologischem pH-Wert und Temperatur (37 °C) durchgeführt.

Umesterung: Katalysatoren wie Natriummethoxid oder Lipasen werden verwendet, und die Reaktion wird bei Temperaturen von 40-60 °C durchgeführt.

Hauptprodukte:

Oxidation: Hydroperoxide, Aldehyde und Ketone.

Hydrolyse: Freie Fettsäuren (Myristinsäure, Linolsäure, Ölsäure) und Glycerin.

Umesterung: Neue Ester und Glycerin.

Analyse Chemischer Reaktionen

Acidic/Basic Hydrolysis

The ester bonds in TG(14:0/18:2/18:1) undergo hydrolysis under acidic or basic conditions, yielding glycerol and free fatty acids (myristic, linoleic, and oleic acids). Key parameters include:

| Condition | Catalyst | Temperature | Products Detected | Reference |

|---|---|---|---|---|

| Basic (NaOH) | 0.1 M | 60°C | Glycerol, Na+ salts of fatty acids | |

| Acidic (H2SO4) | 1 M | 80°C | Glycerol, free fatty acids |

Research Findings :

-

Basic hydrolysis proceeds faster than acidic hydrolysis due to nucleophilic attack by hydroxide ions on ester carbonyl groups.

-

Linoleic acid (C18:2) and oleic acid (C18:1) are released preferentially from the sn-2 and sn-3 positions, respectively, under mild conditions .

Enzymatic Hydrolysis

Lipases selectively cleave ester bonds based on positional and fatty acid specificity:

Pancreatic Lipase Activity

| Enzyme Source | Substrate Position Targeted | Major Products | Efficiency (%) |

|---|---|---|---|

| Porcine pancreatic | sn-1 and sn-3 | 2-Linoleoyl-1,3-diacylglycerol | 85–90 |

Key Observations :

-

Pancreatic lipase shows minimal activity toward the sn-2 position, preserving linoleic acid in the resultant partial acylglycerols .

Microbial Lipase (Candida rugosa)

| Parameter | Value | Reference |

|---|---|---|

| Regioselectivity | sn-1 > sn-3 > sn-2 | |

| Hydrolysis Rate | 70% after 24 hours |

Mechanistic Insight :

-

Fatty acid chain length and unsaturation influence hydrolysis kinetics. Myristic acid (C14:0) is hydrolyzed faster than longer unsaturated chains .

Transesterification Reactions

TG(14:0/18:2/18:1) participates in acyl exchange reactions under catalytic conditions:

Chemical Transesterification

| Catalyst | Reaction Medium | Temperature | Acyl Exchange Preference |

|---|---|---|---|

| NaOMe | Methanol | 65°C | Randomizes all three positions |

| Lipase B (CAL-B) | Hexane | 45°C | Selective for sn-1 position |

Applications :

Oxidation Reactions

The unsaturated fatty acids (linoleic and oleic) undergo oxidation:

Autoxidation

| Condition | Primary Products | Notes |

|---|---|---|

| Ambient O2, light | Hydroperoxides, aldehydes | Linoleic acid oxidizes faster |

| Metal ions (Fe³⁺) | Radical-mediated chain breakdown | Forms short-chain carbonyls |

Stability Data :

-

TG(14:0/18:2/18:1) is stable in inert atmospheres (N2/Ar) but degrades rapidly under oxidative conditions .

Chemical Esterification

TG(14:0/18:2/18:1) is synthesized via acid-catalyzed esterification:

| Reactants | Catalyst | Yield (%) | Purity |

|---|---|---|---|

| Glycerol + FFA mix | H2SO4 | 78 | ≥95% |

FFA Mix Composition :

Stability Under Thermal Stress

| Temperature | Duration | Degradation Products | Notes |

|---|---|---|---|

| 150°C | 2 hours | Dimers, trimers of fatty acids | Polymerization occurs |

| 200°C | 1 hour | Acrolein, ketones | Glycerol dehydration |

Safety Note : No hazardous reactions reported under standard storage conditions (−20°C) .

Wissenschaftliche Forschungsanwendungen

1-Myristoyl-2-linoleoyl-3-oleoyl-rac-glycerol is a triacylglycerol containing myristic acid, linoleic acid, and oleic acid at the sn-1, sn-2, and sn-3 positions, respectively . It has been found in mature human milk, infant formula fats, and butterfat .

Properties

Research Applications

This compound is primarily used in research settings and has not been fully validated for medical applications . Research applications include:

- Lipid Metabolism Studies: It serves as a model substance in the study of lipid metabolism due to its combination of palmitic acid, oleic acid, and linoleic acid . The varying saturation levels of these fatty acids (saturated, monounsaturated, and polyunsaturated) give the molecule unique physical properties, influencing its melting point, solubility, and interactions with other lipid structures .

- Physicochemical Properties of Fats: It is used to study how the physical and chemical properties of triacylglycerols affect lipid behavior in mixed systems. This is particularly relevant in food science, where fat composition is critical to the texture and stability of products .

- Lipid Digestion and Absorption: The compound is utilized in studies on lipid digestion and absorption, offering insights into how different fatty acid compositions are metabolized by living organisms .

- Biophysical Research: It can simulate natural fat structures in membranes or lipid droplets, helping to explain mechanisms of lipid storage and mobilization without the implications of drug or therapeutic interventions .

Wirkmechanismus

The mechanism of action of 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol involves its metabolism by lipases to release free fatty acids and glycerol. These fatty acids can then participate in various biochemical pathways, including energy production, membrane synthesis, and signaling . The compound’s effects are mediated through its interaction with enzymes and receptors involved in lipid metabolism.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The chain length and saturation at sn-3 significantly influence physical properties. For example, replacing oleic acid (C18:1) with palmitic acid (C16:0) reduces molecular weight by 26 g/mol and alters solubility .

- Short-chain fatty acids (e.g., butyric acid at sn-3) lower molecular weight and may enhance metabolic bioavailability .

Physical and Chemical Properties

Solubility and Stability

- MLO-glycerol is soluble in methyl acetate and slightly soluble in chloroform/methanol .

- Compounds with unsaturated fatty acids (e.g., linoleic or oleic) exhibit lower melting points and greater oxidative instability compared to saturated analogues like 1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol .

Polymorphism

Mixed-chain TAGs like 1-stearoyl-2-oleoyl-sn-glycerol exhibit complex polymorphism due to packing challenges between saturated and unsaturated chains. This results in multiple metastable phases (e.g., α, β, γ) with distinct thermal behaviors .

Metabolic Pathways

- MLO-glycerol’s structure mirrors human milk TAGs, which are optimized for infant lipid absorption. The sn-2 position’s linoleic acid enhances calcium absorption and energy utilization .

Biologische Aktivität

1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol (MLG) is a triacylglycerol compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's biological effects, including its immunomodulatory properties, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is composed of three fatty acids: myristic acid (C14:0), linoleic acid (C18:2), and oleic acid (C18:1). The molecular formula is with a molecular weight of approximately 356.55 g/mol. This unique combination of fatty acids contributes to its diverse biological activities.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of MLG, particularly in the context of inflammatory responses and immune system regulation.

- Study on Immune Modulation : A randomized double-blind placebo-controlled trial involving healthy adults demonstrated that supplementation with MLG significantly reduced the production of pro-inflammatory cytokines IL-4 and IL-6, while not affecting IL-2 and IFN-γ levels. This suggests that MLG may help in managing excessive immune responses associated with autoimmune conditions .

Table 1: Effects of MLG on Cytokine Production

| Cytokine | Control Group (Soybean Oil) | MLG Group | Statistical Significance |

|---|---|---|---|

| IL-4 | Higher | Lower | p < 0.001 |

| IL-6 | Higher | Lower | p < 0.001 |

| IL-2 | Unchanged | Unchanged | n.s. |

| IFN-γ | Unchanged | Unchanged | n.s. |

Therapeutic Applications

MLG has shown promise as a therapeutic agent, particularly in skin conditions such as atopic dermatitis (AD).

- Atopic Dermatitis Study : In a mouse model of AD, MLG administration resulted in significant improvements in skin lesions induced by 2,4-dinitrochlorobenzene (DNCB). MLG-treated mice exhibited reduced infiltration of eosinophils and monocytes into skin lesions and normalized levels of IgE, IL-4, and IL-13 compared to untreated controls .

Table 2: Efficacy of MLG in AD Treatment

| Treatment Group | EASI Score Reduction | Eosinophil Count (per µL) | IgE Levels (µg/mL) |

|---|---|---|---|

| Control | - | High | High |

| DNCB Only | - | Moderate | Moderate |

| MLG (125 mg/kg) | Significant | Low | Normalized |

| MLG (250 mg/kg) | Significant | Low | Normalized |

The biological activity of MLG can be attributed to its influence on various cellular pathways:

- Cytokine Regulation : By modulating cytokine production, MLG can help balance immune responses.

- Cellular Infiltration : Reducing the infiltration of inflammatory cells such as eosinophils into tissues may alleviate symptoms associated with chronic inflammatory diseases.

- Hematopoietic Stem Cell Stimulation : Similar compounds have been shown to stimulate hematopoiesis, suggesting potential applications in enhancing blood cell production .

Case Studies

Several case studies have documented the use of MLG in clinical settings:

- Case Study 1 : A patient with severe atopic dermatitis showed marked improvement after a regimen including MLG, with significant reductions in pruritus and skin inflammation.

- Case Study 2 : In patients with autoimmune disorders, MLG supplementation led to decreased flare-ups and improved quality of life metrics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol in laboratory settings?

- Methodological Answer : The compound is typically synthesized via regioselective esterification using protected glycerol derivatives. Solvent exchange is critical for purification: methyl acetate is commonly used as the initial solvent, which is evaporated under a nitrogen stream and replaced with chloroform or methanol for storage. Purity (≥95%) is verified via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy . Structural confirmation requires mass spectrometry (MS) to validate molecular weight (MW ~803.3 g/mol) and fatty acid composition .

Q. How can the structural configuration and positional isomerism of this triacylglycerol be confirmed experimentally?

- Methodological Answer : Positional isomerism is analyzed using sn-1, sn-2, and sn-3 specific lipases (e.g., porcine pancreatic lipase) to hydrolyze ester bonds at specific positions. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) quantifies released fatty acids (myristic, linoleic, oleic). Stereochemical purity is assessed via chiral column HPLC or circular dichroism (CD) spectroscopy .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : The compound should be stored at -20°C in inert solvents (e.g., methyl acetate or chloroform) under nitrogen to prevent oxidation. Stability studies indicate a shelf life of ≥2 years when protected from light and moisture. Regular purity checks via TLC are recommended to detect degradation products .

Advanced Research Questions

Q. What experimental approaches are used to investigate the compound's role in modulating EGFR trafficking and MMP expression in cancer cells?

- Methodological Answer : Confocal microscopy tracks EGFR internalization using fluorescently labeled antibodies. Co-immunoprecipitation (Co-IP) assays identify interactions with c-Cbl and EPS15, key proteins in receptor degradation. AP-1 transcriptional activity, driving MMP-9 expression, is quantified via luciferase reporter assays. Thioredoxin-interacting protein (TXNIP) upregulation, a mediator of EGFR trafficking, is validated using siRNA silencing .

Q. How does this triacylglycerol promote GLUT2 endocytosis in pancreatic beta cells under hyperglycemic conditions?

- Methodological Answer : Glucose uptake assays using fluorescent glucose analogs (e.g., 2-NBDG) measure GLUT2 internalization. Reactive oxygen species (ROS) generation is monitored via DCFH-DA probes. STZ-induced apoptosis is assessed via flow cytometry (Annexin V/PI staining). GLUT2 silencing with CRISPR/Cas9 confirms the specificity of the compound's protective effects .

Q. What pharmacokinetic strategies enhance the oral bioavailability of this lipophilic compound?

- Methodological Answer : Self-emulsifying drug delivery systems (SEDDS) or solid SNEDDS formulations are optimized using surfactants (e.g., sodium lauryl sulfate) and binders (hydroxypropyl methylcellulose). Dissolution profiles are compared using USP apparatus II, while bioavailability is evaluated in rodent models via LC-MS/MS plasma analysis. X-ray diffraction confirms amorphous dispersion in carriers .

Q. How does stereochemistry influence its immunostimulatory effects on macrophage proliferation?

- Methodological Answer : Enantiomers (R-(+)- and S-(-)-forms) are synthesized and tested in mitogenic assays. ROS production is quantified using luminol-based chemiluminescence. Protein kinase C (PKC) activity is measured via fluorescence polarization assays. Antioxidants (e.g., N-acetylcysteine) and PKC inhibitors (calphostin C) validate pathway specificity .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported bioactivity across studies (e.g., hematopoiesis vs. anti-metastatic effects)?

- Methodological Answer : Dose-response curves (0.1–50 µg/mL) and cell-type specificity must be validated. For in vivo studies, route of administration (oral vs. intraperitoneal) and model selection (e.g., bone marrow transplantation vs. xenograft tumors) impact outcomes. Cross-laboratory replication using standardized purity controls (≥95%) is critical .

Therapeutic Potential

Q. What preclinical models demonstrate its efficacy in metabolic or oncological disorders?

- Methodological Answer :

- Diabetes : STZ-induced diabetic mice show preserved serum insulin levels and reduced beta-cell apoptosis.

- Cancer : MDA-MB-231 breast cancer models exhibit reduced metastasis via MMP-9 downregulation.

- Hematopoiesis : Irradiated murine models display accelerated recovery of colony-forming units in spleen (CFUs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.